(2R,3S)-3-hydroxy-2-methylpentanoic acid

Polyketide synthase Substrate specificity Kinetic analysis

(2R,3S)-3-Hydroxy-2-methylpentanoic acid (CAS 77302-11-5), also referred to as (2R,3S)-2-hydroxy-3-methylpentanoic acid or (2R,3S)-isoleucic acid, is a chiral hydroxy fatty acid with two defined stereocenters (C6H12O3, MW 132.16). It belongs to the class of 2-hydroxy-3-methylpentanoic acid stereoisomers generated via L-isoleucine metabolism and is found at significantly elevated levels in patients with maple syrup urine disease (MSUD).

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 77302-11-5
Cat. No. B3386917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-hydroxy-2-methylpentanoic acid
CAS77302-11-5
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C(C)C(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyNVIHALDXJWGLFD-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-3-Hydroxy-2-methylpentanoic Acid (CAS 77302-11-5) Procurement Guide: Stereochemically Defined Diketide for Polyketide Synthase Research & MSUD Biomarker Applications


(2R,3S)-3-Hydroxy-2-methylpentanoic acid (CAS 77302-11-5), also referred to as (2R,3S)-2-hydroxy-3-methylpentanoic acid or (2R,3S)-isoleucic acid, is a chiral hydroxy fatty acid with two defined stereocenters (C6H12O3, MW 132.16) [1]. It belongs to the class of 2-hydroxy-3-methylpentanoic acid stereoisomers generated via L-isoleucine metabolism and is found at significantly elevated levels in patients with maple syrup urine disease (MSUD) [2]. As a diketide intermediate analog of the erythromycin and picromycin polyketide synthase (PKS) pathways, this specific stereoisomer exhibits distinct substrate selectivity profiles compared to its diastereomers, making stereochemical identity a critical procurement parameter rather than an interchangeable specification [3].

Why Generic (2R,3S)-3-Hydroxy-2-methylpentanoic Acid Cannot Be Substituted with Other HMVA Stereoisomers


The four stereoisomers of 2-hydroxy-3-methylpentanoic acid—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—are not functionally interchangeable despite sharing identical molecular formulae and connectivity. In polyketide synthase (PKS) systems, the (2R,3S) and (2S,3R) syn diastereomers display divergent kinetic partitioning: PICS module 6+TE preferentially processes (2R,3S) with a 2.5:1 kcat/Km advantage over (2S,3R), while PICS module 5+TE exclusively turns over (2S,3R) and rejects (2R,3S) entirely [1]. Conversely, the erythromycin PKS (DEBS) modules exhibit a 15–100:1 preference for (2S,3R) over (2R,3S), demonstrating that stereochemical selection is enzyme-specific and cannot be predicted from structural similarity alone [1]. In clinical biomarker applications, the (2R,3S) isomer shows distinct plasma-to-urine diastereomer ratios compared to its counterparts in both normal individuals and MSUD patients, meaning that procurement of racemic or mis-assigned material directly compromises quantitative analytical accuracy [2].

Quantitative Differential Evidence for (2R,3S)-3-Hydroxy-2-methylpentanoic Acid vs. Closest Stereoisomer Comparators


PICS Module 6+TE Kinetic Selectivity: (2R,3S) vs. (2S,3R) Diketide Substrate Preference

In head-to-head kinetic assays with recombinant PICS module 6+TE, the (2R,3S) stereoisomer (compound 5) demonstrated a 2.5-fold higher specificity constant (kcat/Km) compared to its syn diastereomer (2S,3R) (compound 4). Under identical conditions, PICS module 5+TE showed absolute discrimination, catalyzing chain elongation only for (2S,3R) and exhibiting no detectable turnover of (2R,3S). By contrast, modules of the erythromycin PKS (DEBS) displayed a 15–100:1 preference for (2S,3R) over (2R,3S), confirming that stereochemical preference is module-specific and that procurement of the correct isomer is essential for PKS engineering studies [1].

Polyketide synthase Substrate specificity Kinetic analysis

Plasma-to-Urine Diastereomer Ratio Divergence: (2R,3S) as a Distinct MSUD Biomarker Entity

GC-MS analysis of trimethylsilyl derivatives separated the diastereomeric pairs of 2-hydroxy-3-methylvaleric acid (HMVA) from plasma and urine of normal controls and MSUD patients. The (2R,3S)/(2S,3R) diastereomer pair showed a urinary ratio that differed markedly from the plasma ratio in both subject groups. Specifically, the urinary diastereomer ratio was distinct from the plasma ratio (P < 0.05), while the magnitude of this divergence was greater in MSUD patients than in controls. The plasma diastereomer ratio itself was proposed as a rapid and simple measure of residual branched-chain 2-keto acid dehydrogenase (BCKDH) activity [1]. Although absolute concentrations were not reported per stereoisomer in the abstract, the differential partitioning of (2R,3S) across biological compartments constitutes a quantitative parameter that racemic or mis-assigned standards cannot replicate.

Maple syrup urine disease Metabolomics Diastereomer ratio

Enantiospecific Synthesis Requirement: (2R,3S) as the Definitive Diketide Intermediate for Erythromycin PKS Probe Development

The four stereoisomers of 3-hydroxy-2-methylpentanoic acid (1a–d) were synthesized enantiospecifically and converted into p-nitrophenyl ester and thioester derivatives. Among these, the (2R,3S) isomer (designated 1a) served as the stereochemical template for all further structural modifications (analogues 1e–j), confirming its assignment as the natural diketide intermediate stereochemistry for erythromycin PKS (DEBS) investigations. No other stereoisomer was used as the scaffold for analogue expansion, indicating that (2R,3S) is the biologically validated reference configuration for this compound class [1].

Enantiospecific synthesis Diketide intermediate Erythromycin PKS

Stereospecific Reduction Product of DEBS Ketoreductase Domains: (2R,3S) as a Co-Product with (2S,3R)

Analysis of the reduction products from the two ketoreductase (KR) domains of DEBS1-TE revealed a mixture of (2S,3R) and (2R,3S) isomers of the corresponding β-hydroxy diketide NAC thioesters. The co-production of both syn diastereomers by a single PKS module demonstrates that (2R,3S) is not a minor or aberrant product but a stoichiometrically significant outcome of KR-catalyzed reduction. This finding establishes that both syn isomers must be independently available as analytical standards to deconvolve KR stereospecificity, as the absence of authentic (2R,3S) standard precludes accurate quantification of the product distribution [1].

Ketoreductase domain DEBS Stereospecific reduction

Biosynthetic Origin from L-Isoleucine Metabolism: (2R,3S) as the Physiologically Relevant Stereoisomer

The (2R,3S) stereoisomer of 2-hydroxy-3-methylpentanoic acid is generated via the L-isoleucine catabolic pathway through reduction of 2-keto-3-methylvaleric acid (KMVA), likely by lactate dehydrogenase. This biosynthetic origin distinguishes it from synthetic racemic mixtures and from isomers derived via non-enzymatic routes. In MSUD patients, where BCKDH activity is deficient, (2R,3S)-HMVA accumulates to significantly higher levels than in normal individuals (elevated levels confirmed across multiple independent databases including HMDB and ChEBI [1][2]). The enzymatic origin imposes a specific absolute configuration that is not reproduced by chemical synthesis unless enantiospecific methods are employed, directly impacting the biological relevance of purchased material.

L-isoleucine metabolism Biosynthetic pathway HMVA

Validated Research and Industrial Application Scenarios for (2R,3S)-3-Hydroxy-2-methylpentanoic Acid


Polyketide Synthase (PKS) Substrate Selectivity Profiling: Module-Specific Kinetic Discrimination

Investigators engineering modular PKS systems for antibiotic precursor biosynthesis require enantiopure (2R,3S)-3-hydroxy-2-methylpentanoic acid as the NAC thioester diketide substrate. The 2.5:1 kcat/Km preference of PICS module 6+TE for (2R,3S) over (2S,3R), contrasted with the absolute discrimination by module 5+TE and the reversed 15–100:1 preference in DEBS modules, means that stereochemical identity directly determines whether chain elongation occurs. Procurement of the wrong isomer invalidates kinetic comparisons and leads to false-negative results in module activity screens [1].

Maple Syrup Urine Disease (MSUD) Biomarker Quantification: Diastereomer-Specific Analytical Standards

Clinical metabolomics laboratories quantifying HMVA diastereomer ratios in plasma and urine as diagnostic or prognostic biomarkers for MSUD require the (2R,3S) stereoisomer as an authenticated analytical standard. Because the plasma-to-urine diastereomer ratio differs significantly between compartments and between normal and MSUD subjects, use of racemic or mis-assigned standards directly compromises ratio accuracy, potentially affecting clinical decision-making [2].

Ketoreductase (KR) Domain Stereospecificity Analysis: Deconvolution of Syn Diastereomer Mixtures

Research groups dissecting the stereochemical outcome of individual KR domains within modular PKS assembly lines must independently quantify both (2R,3S) and (2S,3R) reaction products. Since DEBS1-TE KR domains produce a mixture of both syn diastereomers, authentic (2R,3S) standard is indispensable for calibrating chiral GC or HPLC methods and for assigning absolute configuration to novel KR products [3].

Enantiospecific Synthesis of PKS Diketide Probe Libraries

Medicinal chemistry and chemical biology groups constructing libraries of diketide analogues for PKS substrate profiling must use (2R,3S)-3-hydroxy-2-methylpentanoic acid as the stereochemical starting scaffold. The published analogue series (compounds 1e–j) were all derived from the (2R,3S) template, and any deviation in stereochemistry would produce compounds that are not directly comparable to the existing structure-activity relationship dataset [4].

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